molecular formula C13H14N2OS2 B11167119 2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11167119
M. Wt: 278.4 g/mol
InChI Key: VGIRAZOGKVCYCB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzylsulfanyl group and a thiazolylacetamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide with benzyl mercaptan. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle hazardous intermediates more safely. This method is also more environmentally friendly due to reduced waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding thiazolylacetamide.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the thiazole ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolylacetamide.

    Substitution: Various substituted thiazole derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The thiazole ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenoxyphenyl)-1,3-thiazol-4-yl acetic acid
  • 2-(4-fluorophenyl)-1,3-thiazol-4-yl acetic acid
  • 2-(2-fluorophenyl)-1,3-thiazol-4-yl acetic acid

Uniqueness

2-(benzylsulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the combination of the benzylsulfanyl group with the thiazole ring creates a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced activity.

Properties

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H14N2OS2/c1-10-7-18-13(14-10)15-12(16)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16)

InChI Key

VGIRAZOGKVCYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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